molecular formula C22H16O10 B13144225 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate CAS No. 2885-46-3

9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate

Cat. No.: B13144225
CAS No.: 2885-46-3
M. Wt: 440.4 g/mol
InChI Key: XTSWMTDFVMMADU-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate is a complex organic compound with a unique structure that includes multiple functional groups This compound is derived from anthracene, a polycyclic aromatic hydrocarbon, and features four acetate groups attached to its core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate typically involves the oxidation of anthracene derivatives followed by acetylation. One common method involves the use of manganese dioxide (MnO2) as an oxidizing agent to convert anthracene to 9,10-anthraquinone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.

Major Products Formed

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and advanced materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone groups can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can selectively induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: A simpler quinone derivative of anthracene, used in the production of dyes and as a precursor in organic synthesis.

    1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential biological activities.

    2-Methylanthraquinone: Used in the synthesis of various organic compounds and as a dye intermediate.

Uniqueness

9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate is unique due to its multiple acetate groups, which provide additional sites for chemical modification and enhance its solubility in organic solvents. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2885-46-3

Molecular Formula

C22H16O10

Molecular Weight

440.4 g/mol

IUPAC Name

(4,5,6-triacetyloxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C22H16O10/c1-9(23)29-14-7-8-15(30-10(2)24)19-18(14)20(27)13-5-6-16(31-11(3)25)22(32-12(4)26)17(13)21(19)28/h5-8H,1-4H3

InChI Key

XTSWMTDFVMMADU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C

Origin of Product

United States

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